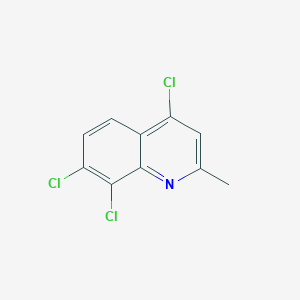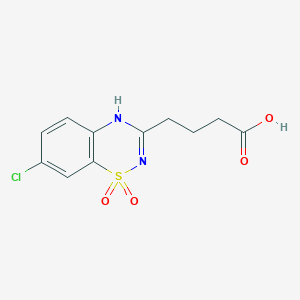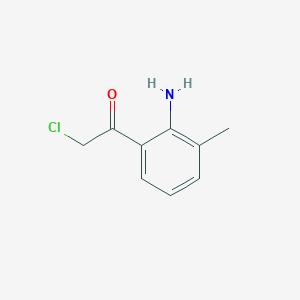
1-(2-Amino-3-methylphenyl)-2-chloro-ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Amino-3-methylphenyl)-2-chloro-ethanone, also known as ACE, is a chemical compound that has been widely used in scientific research. The compound belongs to the class of aryl ketones and is commonly used as a reagent in organic synthesis. ACE has also been studied for its potential pharmacological properties, including its mechanism of action and its effects on biochemical and physiological processes.
Mecanismo De Acción
The mechanism of action of 1-(2-Amino-3-methylphenyl)-2-chloro-ethanone is not fully understood. However, studies have shown that 1-(2-Amino-3-methylphenyl)-2-chloro-ethanone inhibits the reuptake of neurotransmitters such as serotonin, dopamine, and norepinephrine. This leads to an increase in the concentration of these neurotransmitters in the synaptic cleft, which may contribute to its pharmacological effects.
Biochemical and Physiological Effects
1-(2-Amino-3-methylphenyl)-2-chloro-ethanone has been shown to have a variety of biochemical and physiological effects. Studies have shown that 1-(2-Amino-3-methylphenyl)-2-chloro-ethanone has anticonvulsant effects in animal models of epilepsy. It has also been shown to have analgesic effects in animal models of pain. 1-(2-Amino-3-methylphenyl)-2-chloro-ethanone has been shown to reduce inflammation in animal models of arthritis and other inflammatory conditions. It has also been studied for its potential as an antidepressant and anxiolytic agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(2-Amino-3-methylphenyl)-2-chloro-ethanone has several advantages as a reagent in organic synthesis. It is relatively easy to synthesize and is commercially available. It is also stable under a wide range of conditions and can be stored for long periods of time. However, 1-(2-Amino-3-methylphenyl)-2-chloro-ethanone has some limitations in laboratory experiments. It is toxic and can cause skin and eye irritation. It should be handled with care and appropriate safety precautions should be taken.
Direcciones Futuras
There are several future directions for research on 1-(2-Amino-3-methylphenyl)-2-chloro-ethanone. One area of interest is the development of new analogs of 1-(2-Amino-3-methylphenyl)-2-chloro-ethanone with improved pharmacological properties. Another area of interest is the study of the potential neuroprotective effects of 1-(2-Amino-3-methylphenyl)-2-chloro-ethanone in animal models of neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action of 1-(2-Amino-3-methylphenyl)-2-chloro-ethanone and its effects on biochemical and physiological processes.
Métodos De Síntesis
The synthesis of 1-(2-Amino-3-methylphenyl)-2-chloro-ethanone involves the reaction between 2-amino-3-methylphenylacetic acid and thionyl chloride in the presence of dimethylformamide. The reaction results in the formation of 1-(2-Amino-3-methylphenyl)-2-chloro-ethanone as a yellow crystalline solid with a melting point of 91-92°C.
Aplicaciones Científicas De Investigación
1-(2-Amino-3-methylphenyl)-2-chloro-ethanone has been widely used in scientific research for its potential pharmacological properties. Studies have shown that 1-(2-Amino-3-methylphenyl)-2-chloro-ethanone has anticonvulsant, analgesic, and anti-inflammatory effects. It has also been studied for its potential as an antidepressant and anxiolytic agent. 1-(2-Amino-3-methylphenyl)-2-chloro-ethanone has been shown to modulate the activity of neurotransmitters such as serotonin, dopamine, and norepinephrine.
Propiedades
Número CAS |
109532-22-1 |
|---|---|
Nombre del producto |
1-(2-Amino-3-methylphenyl)-2-chloro-ethanone |
Fórmula molecular |
C9H10ClNO |
Peso molecular |
183.63 g/mol |
Nombre IUPAC |
1-(2-amino-3-methylphenyl)-2-chloroethanone |
InChI |
InChI=1S/C9H10ClNO/c1-6-3-2-4-7(9(6)11)8(12)5-10/h2-4H,5,11H2,1H3 |
Clave InChI |
YRFVDEZFRYNBGG-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)C(=O)CCl)N |
SMILES canónico |
CC1=C(C(=CC=C1)C(=O)CCl)N |
Sinónimos |
Ethanone, 1-(2-amino-3-methylphenyl)-2-chloro- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



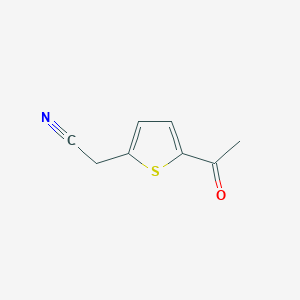




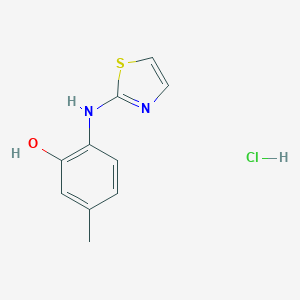
![4-[(E)-2-(3,5-dimethoxyphenyl)ethenyl]-2-methoxyphenol](/img/structure/B33518.png)
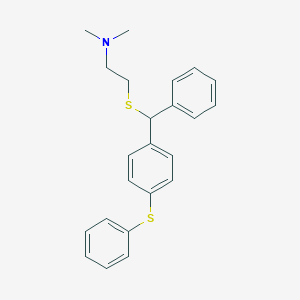
![[(4S)-4-Methyl-2-oxooctyl]phosphonic acid dimethyl ester](/img/structure/B33524.png)
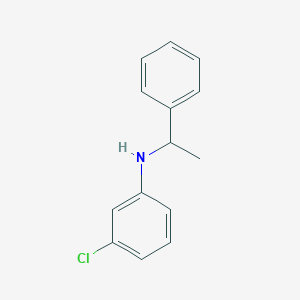
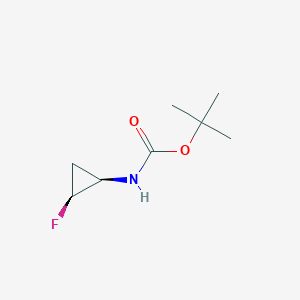
![5,8-Dimethyl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B33530.png)
